molecular formula C21H20N4O4 B5643500 N-[3-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[3-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B5643500
M. Wt: 392.4 g/mol
InChI Key: PBBYHIBPMUNOTG-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that features a combination of acetylamino, methoxyphenyl, and pyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions vary depending on the desired reaction but often involve specific temperatures, pressures, and solvents to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

N-[3-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its antioxidant, anticancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, with a molecular weight of approximately 356.39 g/mol. The structural components include an acetylamino group, a pyridazine ring, and a methoxyphenyl moiety, which contribute to its biological functions.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, derivatives containing the methoxyphenyl group have demonstrated effective radical scavenging abilities, particularly in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) . The antioxidant activity is crucial as it helps in mitigating oxidative stress, which is linked to various diseases including cancer.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

  • Cell Line Studies : The compound has shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. An MTT assay demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways or the induction of apoptosis in cancer cells. For example, similar compounds are known to inhibit topoisomerase activity and disrupt microtubule formation, leading to cell cycle arrest and apoptosis .

Case Studies

  • Study on Glioblastoma Cells : In a study focusing on U-87 cells, treatment with the compound resulted in a reduction of cell viability by approximately 70% at a concentration of 100 µM after 48 hours. This suggests potent activity against aggressive tumor types .
  • Comparative Analysis : When compared to standard chemotherapeutics like etoposide and docetaxel, this compound exhibited comparable or superior cytotoxicity against specific cancer lines, indicating its potential as a novel therapeutic agent .

Pharmacological Implications

The diverse biological activities of this compound suggest its potential utility in pharmacotherapy beyond oncology:

  • Anti-inflammatory Effects : Similar compounds have been documented to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Antimicrobial Properties : Some derivatives within this chemical class have shown promise as antimicrobial agents against various pathogens, further broadening the therapeutic applications of this compound .

Data Summary Table

PropertyValue/Description
Molecular FormulaC19H20N4O3C_{19}H_{20}N_{4}O_{3}
Molecular Weight356.39 g/mol
Antioxidant ActivitySignificant (DPPH assay)
Anticancer ActivityEffective against U-87 and MDA-MB-231
MechanismPotential inhibition of topoisomerase
Other ActivitiesAnti-inflammatory and antimicrobial potential

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-14(26)22-16-4-3-5-17(12-16)23-20(27)13-25-21(28)11-10-19(24-25)15-6-8-18(29-2)9-7-15/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBYHIBPMUNOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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